![molecular formula C12H12ClN3 B067079 BU 224 hydrochloride CAS No. 187173-05-3](/img/structure/B67079.png)
BU 224 hydrochloride
Overview
Description
BU 224 hydrochloride is a high-affinity ligand for the imidazoline I2 binding site . It is a potent and selective I2 ligand . It is also a putative antagonist .
Molecular Structure Analysis
The empirical formula of BU 224 hydrochloride is C12H11N3·HCl . Its molecular weight is 233.70 .
Physical And Chemical Properties Analysis
BU 224 hydrochloride is a white solid . It is soluble in DMSO to 10 mM . It is also soluble in ethanol (1.2 mg/mL), water (>16 mg/mL), 0.1 M NaOH (24 mg/mL), and 0.1 M HCl (>30 mg/mL) .
Scientific Research Applications
Imidazoline I2 Receptor Ligand
BU 224 hydrochloride is a high affinity ligand for the imidazoline I2 binding site . It has a Ki value of 2.1 nM, indicating a strong binding affinity .
Antagonist of Imidazoline Ligands
BU 224 hydrochloride acts as a putative I2 antagonist. It antagonizes the effects of imidazoline ligands on morphine antinociception . This suggests its potential use in pain management research.
Neuroprotection
Imidazoline I2 receptor, for which BU 224 hydrochloride is a selective ligand, is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection . This makes BU 224 hydrochloride a valuable compound in neuroprotection research.
Pain Modulation
The I2-imidazoline receptor, which BU 224 hydrochloride targets, is involved in pain modulation . Therefore, BU 224 hydrochloride could be used in research related to pain modulation.
Behavioral Studies
BU 224 hydrochloride produces ipsiversive rotational behavior in rats with a full 6-OHDA lesion of the nigrostriatal tract . This suggests its potential use in behavioral studies.
Antidepressant-like Activity
In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex, and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest that BU224 has antidepressant-like activity.
Mechanism of Action
Target of Action
BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .
Mode of Action
BU 224 hydrochloride interacts with its target, the imidazoline I2 receptor, in a selective manner . It is known to antagonize the effects of imidazoline ligands on morphine antinociception . This suggests that BU 224 hydrochloride may modulate the activity of the imidazoline I2 receptor, thereby influencing the receptor’s role in pain modulation .
Biochemical Pathways
The imidazoline I2 receptor is involved in various biochemical pathways, including those related to neuroprotection and pain modulation . In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
BU 224 hydrochloride has been shown to have significant effects in various experimental models. For instance, in the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest that BU224 has antidepressant-like activity .
Safety and Hazards
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019114 | |
Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BU 224 hydrochloride | |
CAS RN |
205437-64-5 | |
Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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